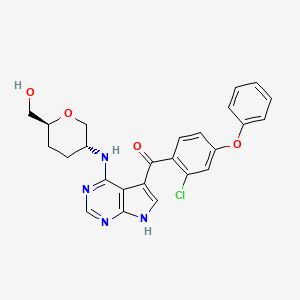

Nemtabrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nemtabrutinib (CAS: 2095393-15-8), also known as ARQ-531, is a reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Unlike first-generation covalent inhibitors that rely on binding to the C481 residue in the ATP-binding pocket, nemtabrutinib is specifically designed to maintain high affinity for both wild-type BTK and acquired resistance mutations, notably C481S. For laboratory procurement and assay design, its value lies in its quantified ability to overcome C481S BTK resistance while maintaining an intentional, broad-spectrum kinase selectivity profile—targeting TEC, SRC, TRK, and MAPK pathway kinases. This makes it a critical reference material for researchers modeling complex, multi-pathway B-cell malignancies and bypass signaling mechanisms where highly selective or irreversible inhibitors fail to provide complete pathway suppression [1].

Substituting nemtabrutinib with standard covalent BTK inhibitors (such as ibrutinib or acalabrutinib) results in a loss of target engagement in C481S-mutated models, as these older agents cannot form their primary covalent bond and exhibit drastically reduced potency. Conversely, substituting nemtabrutinib with highly selective non-covalent alternatives (like pirtobrutinib) fails in models characterized by downstream bypass signaling, such as PLCγ2 mutations or MAPK pathway hyperactivation. Pirtobrutinib lacks the necessary cross-reactivity to suppress these alternative survival pathways. Consequently, for workflows requiring simultaneous suppression of BTK and secondary oncogenic kinases (SRC, TEC, MEK1), generic or class-level substitution will result in false negatives and incomplete pathway inhibition [REFS-1, REFS-2].

References

- [1] Uitdehaag, J.C.M., et al. (2023). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology, 13, 1186714.

- [2] Reiff, S. D., et al. (2016). The Bruton's Tyrosine Kinase (BTK) Inhibitor ARQ 531 Effectively Inhibits Wild Type and C481S Mutant BTK and Is Superior to Ibrutinib in a Mouse Model of Chronic Lymphocytic Leukemia. Blood, 128(22), 637.

Sub-Nanomolar Potency Retention in C481S Mutant Assays

In biochemical assays evaluating resistance models, nemtabrutinib maintains sub-nanomolar potency against the C481S mutant BTK (IC50 < 1.0 nM to 1.6 nM), mirroring its efficacy against wild-type BTK. In direct contrast, the first-in-class covalent inhibitor ibrutinib suffers a massive loss of binding affinity, with dissociation constants (Kd) for C481S increasing to approximately 229 nM. This quantitative divergence makes nemtabrutinib a necessary positive control for validating C481S-driven disease models [REFS-1, REFS-2].

| Evidence Dimension | Biochemical IC50 / Kd against C481S mutant BTK |

| Target Compound Data | Nemtabrutinib: IC50 < 1.0 nM (Kd ~ 11 nM) |

| Comparator Or Baseline | Ibrutinib: Kd ~ 229 nM (significant loss of potency) |

| Quantified Difference | >20-fold higher binding affinity/potency for nemtabrutinib against C481S. |

| Conditions | In vitro biochemical kinase assay / SPR binding assay. |

Ensures reliable, reproducible target inhibition in laboratory models where standard covalent BTK inhibitors fail due to target mutation.

Broad-Spectrum Kinase Selectivity for Bypass Pathway Modeling

While modern non-covalent inhibitors often prioritize extreme selectivity, nemtabrutinib is engineered with a broader selectivity profile to combat bypass resistance. When profiled against a panel of 254 wild-type kinases at 1 µM, the highly selective comparator pirtobrutinib inhibited only 5 kinases by more than 75%. In contrast, nemtabrutinib effectively cross-reacts with multiple critical survival kinases, including members of the TEC and SRC families, as well as MEK1. This multi-kinase inhibition provides a distinct advantage for researchers studying PLCγ2 mutations or MAPK-driven cancers [1].

| Evidence Dimension | Number of off-target kinases inhibited >75% at 1 µM |

| Target Compound Data | Nemtabrutinib: Broad cross-reactivity (inhibits BTK, TEC, SRC, MEK1, etc.) |

| Comparator Or Baseline | Pirtobrutinib: Only 5 kinases inhibited >75% |

| Quantified Difference | Nemtabrutinib provides significantly broader multi-kinase suppression across 254 tested kinases. |

| Conditions | 254 wild-type kinase biochemical profiling panel at 1 µM concentration. |

Allows researchers to use a single agent to model the suppression of both primary BTK signaling and secondary bypass resistance pathways.

Sustained Target Residence Time on Mutant Kinases

For pharmacodynamic modeling, the duration of target engagement is a critical parameter. Surface Plasmon Resonance (SPR) assays demonstrate that nemtabrutinib achieves a residence time of 51 minutes on wild-type BTK and maintains a nearly identical residence time of 56 minutes on C481S mutated BTK. Because covalent inhibitors like ibrutinib cannot form their defining irreversible bond with the C481S mutant, their effective residence time drops precipitously, rendering them unsuitable for sustained inhibition in these specific mutant models[1].

| Evidence Dimension | Target residence time (SPR) |

| Target Compound Data | Nemtabrutinib: 56 minutes on C481S mutant BTK |

| Comparator Or Baseline | Covalent inhibitors (e.g., Ibrutinib): Cannot form covalent bonds, resulting in transient, low-affinity engagement. |

| Quantified Difference | Nemtabrutinib maintains stable, prolonged target occupancy independent of the C481 residue. |

| Conditions | Surface Plasmon Resonance (SPR) binding assay. |

Provides stable and predictable pharmacodynamic responses in time-course assays involving C481S mutant cell lines.

In Vivo Survival Efficacy in Aggressive Resistance Models

The biochemical advantages of nemtabrutinib translate directly into quantifiable performance advantages in rigorous in vivo workflows. In the aggressive TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia, treatment with 50 mg/kg nemtabrutinib resulted in a median survival that was not reached by day 74. In direct comparison, the standard 25 mg/kg ibrutinib cohort reached a median survival of only 53 days (vehicle: 36 days). This establishes nemtabrutinib as a validated therapeutic reference standard for advanced in vivo efficacy studies [1].

| Evidence Dimension | Median survival in TCL1 mouse model |

| Target Compound Data | Nemtabrutinib (50 mg/kg): Median survival not reached at 74 days |

| Comparator Or Baseline | Ibrutinib (25 mg/kg): Median survival of 53 days |

| Quantified Difference | >21 days extended median survival over ibrutinib. |

| Conditions | TCL1 adoptive transfer mouse model of CLL, daily oral gavage. |

Validates the compound's suitability for high-stakes in vivo procurement, ensuring robust baseline data in aggressive leukemia models.

Reference Standard in C481S-Mutated B-Cell Malignancy Assays

Nemtabrutinib serves as a required positive control for validating novel therapeutics against ibrutinib-resistant cell lines due to its sub-nanomolar potency against C481S mutants [REFS-1, REFS-2].

Single-Agent Modeling of Bypass Pathway Suppression

Used in analytical workflows requiring simultaneous inhibition of BTK and downstream SRC/TEC/MAPK pathways, particularly in PLCγ2 mutant models where highly selective inhibitors fail to capture the full resistance phenotype [1].

Pharmacodynamic Time-Course Studies for Reversible Inhibitors

Its validated 56-minute SPR residence time provides a quantitative benchmark for evaluating the binding kinetics and target occupancy of new non-covalent BTK candidates in vitro [2].

In Vivo Efficacy Benchmarking in Aggressive Leukemia Models

Essential for establishing baseline survival data in TCL1 adoptive transfer models, providing a measurable performance threshold that first-generation covalent inhibitors cannot meet [2].

References

- [1] Uitdehaag, J.C.M., et al. (2023). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology, 13, 1186714.

- [2] Reiff, S. D., et al. (2016). The Bruton's Tyrosine Kinase (BTK) Inhibitor ARQ 531 Effectively Inhibits Wild Type and C481S Mutant BTK and Is Superior to Ibrutinib in a Mouse Model of Chronic Lymphocytic Leukemia. Blood, 128(22), 637.